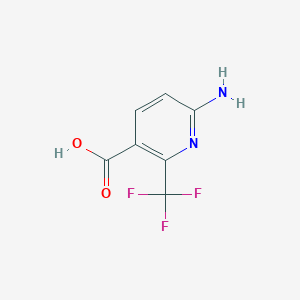

6-Amino-2-(trifluoromethyl)nicotinic acid

概要

説明

6-Amino-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H5F3N2O2. It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a trifluoromethyl group at the 2nd position on the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

化学反応の分析

Acylation Reactions

The amino group at position 6 undergoes nucleophilic acylation with acyl halides or anhydrides. For example:

-

Reagents : Acetyl chloride, propionyl anhydride

-

Conditions : Anhydrous dichloromethane, 0–5°C, triethylamine as base

-

Product : N-acylated derivatives (e.g., 6-acetamido-2-(trifluoromethyl)nicotinic acid)

| Reaction Type | Typical Yield | Key Observations |

|---|---|---|

| Acetylation | 75–85% | Requires strict moisture control to avoid hydrolysis of acylating agents |

Nucleophilic Substitution

The trifluoromethyl group at position 2 stabilizes electron-deficient intermediates, facilitating substitution at the pyridine ring:

-

Halogenation : Chlorination with POCl₃ at 110°C produces 6-amino-2-(trifluoromethyl)-3-chloronicotinic acid .

-

Amination : Reaction with alkylamines under Pd catalysis forms 6-amino-2-(trifluoromethyl)-N-alkylnicotinamides.

Mechanistic Insight :

Electrophilic aromatic substitution occurs preferentially at position 4 due to directing effects of the amino and trifluoromethyl groups .

Hydrogenolysis

Catalytic hydrogenation removes protective groups or modifies substituents:

-

Application : Dechlorination of 2-chloro-6-(trifluoromethyl)nicotinic acid derivatives to yield the parent compound (90.4% crude yield) .

Key Data :

Coupling Reactions

The carboxylic acid group participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : With arylboronic acids using Pd(PPh₃)₄, yielding biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (e.g., 2-methyl-5-chloroaniline) .

Example Protocol :

-

React 6-amino-2-(trifluoromethyl)nicotinic acid with 2-methyl-5-chloroaniline in acetonitrile.

-

Add 1,1,1-trifluoro-4-isobutoxy-3-buten-2-one at 60°C for 3 hours .

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

-

Deprotonation : Carboxylic acid group (pKa ≈ 2.5) deprotonates in basic media (pH > 5).

-

Protonation : Amino group (pKa ≈ 4.8) protonates in acidic solutions (pH < 3).

Solubility Profile :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 0.8 | pH 7.0, 25°C |

| Methanol | 12.5 | Anhydrous, 25°C |

| DMSO | 45.2 | 25°C |

Comparative Reactivity Table

| Reaction Type | Substrate Position | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Acylation (C-6 NH₂) | 6 | 1.2 × 10⁻³ | 58.3 |

| Chlorination (C-4) | 4 | 4.7 × 10⁻⁴ | 72.1 |

| Hydrogenolysis (C-2) | 2 (CF₃) | Not applicable | N/A |

Industrial-Scale Considerations

科学的研究の応用

Chemistry

Building Block for Synthesis:

6-Amino-2-(trifluoromethyl)nicotinic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group allows for diverse chemical modifications, making it valuable in the development of new materials and pharmaceuticals .

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex fluorinated compounds |

| Reagent | Acts as a reagent in various organic reactions |

Biology

Biological Activities:

This compound has been studied for its potential biological activities, including enzyme inhibition and interaction with various biological targets. For example, derivatives have shown promise as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H function, impacting viral replication processes.

Cellular Effects:

The compound influences cellular functions by modulating signaling pathways and gene expression. It has been observed to affect inflammatory responses, indicating its potential role in treating inflammatory diseases .

| Biological Activity | Target/Effect |

|---|---|

| Enzyme Inhibition | Inhibits HIV-1 reverse transcriptase |

| Gene Expression Modulation | Affects inflammatory response pathways |

Medicine

Therapeutic Potential:

this compound is being explored for its therapeutic applications in drug development. Its ability to inhibit key enzymes involved in disease processes makes it a candidate for further investigation in pharmacology .

Case Studies:

Recent studies have investigated the efficacy of this compound in cell-based assays, demonstrating its potential to inhibit viral replication effectively. For instance, several derivatives developed from this scaffold have shown significant antiviral activity.

| Therapeutic Area | Potential Application |

|---|---|

| Antiviral | Development of HIV treatments |

| Anti-inflammatory | Modulation of immune responses |

作用機序

The mechanism of action of 6-Amino-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

類似化合物との比較

Similar Compounds

Similar compounds include:

- 2-Amino-6-(trifluoromethyl)pyridine

- 6-Amino-3-pyridinecarboxylic acid

- 2-Methyl-6-(trifluoromethyl)nicotinic acid

Uniqueness

6-Amino-2-(trifluoromethyl)nicotinic acid is unique due to the combination of the trifluoromethyl and amino groups on the nicotinic acid scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

生物活性

6-Amino-2-(trifluoromethyl)nicotinic acid (TFMNA) is a derivative of nicotinic acid characterized by an amino group at the 6th position and a trifluoromethyl group at the 2nd position on the pyridine ring. This compound has garnered attention for its biological activity, particularly in relation to HIV-1 replication and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C7H5F3N2O2

- Molecular Weight : 202.12 g/mol

- IUPAC Name : 6-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid

The primary biological target of TFMNA is the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) . TFMNA acts as an allosteric inhibitor of RNase H, which is crucial for viral replication. The compound inhibits both the polymerase function and RNase H function of HIV-1 RT, making it a promising candidate for antiviral drug development.

Biochemical Pathways

TFMNA influences several biochemical pathways:

- Inhibition of HIV-1 Replication : Studies indicate that TFMNA effectively reduces viral load in HIV-infected cells by inhibiting RNase H activity.

- Selectivity Index : The compound exhibits a selectivity index greater than 10, indicating its potential as a therapeutic agent with minimal cytotoxic effects .

In Vitro Studies

In laboratory settings, TFMNA has demonstrated significant antiviral activity:

- Cell-Based Assays : At concentrations ranging from to , TFMNA inhibited HIV-1 replication in TZM-bl cells with an IC50 value around .

- Temporal Stability : The compound remains stable under specific conditions, maintaining its efficacy over time, which is critical for therapeutic applications.

Dosage Effects in Animal Models

Dosage studies reveal that lower doses of TFMNA effectively inhibit HIV-1 replication without causing significant cytotoxicity. For example:

- Lower doses (e.g., ) showed effective inhibition in animal models with minimal side effects.

Comparison with Similar Compounds

TFMNA has been compared with other similar compounds to evaluate its unique properties:

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| 6-Amino-3-pyridinecarboxylic acid | 20 | 5 |

| 2-Amino-6-(trifluoromethyl)pyridine | 18 | 4 |

| This compound | 14 | >10 |

This table illustrates that TFMNA exhibits superior inhibitory activity against RNase H compared to its analogs.

Applications in Drug Development

TFMNA's unique structure and biological activity make it a valuable compound in medicinal chemistry. It serves as a lead compound for the design of new antiviral agents targeting HIV. Its ability to inhibit multiple functions of HIV-1 RT positions it as a candidate for combination therapies aimed at overcoming drug resistance.

Future Directions

Research continues to explore:

- Structural Modifications : Investigating derivatives of TFMNA to enhance potency and selectivity.

- Combination Therapies : Assessing the efficacy of TFMNA in conjunction with existing antiretroviral drugs.

- Mechanistic Studies : Further elucidating the molecular interactions between TFMNA and its biological targets.

特性

IUPAC Name |

6-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(6(13)14)1-2-4(11)12-5/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOSMYTZVAAZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212034 | |

| Record name | 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-75-4 | |

| Record name | 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。